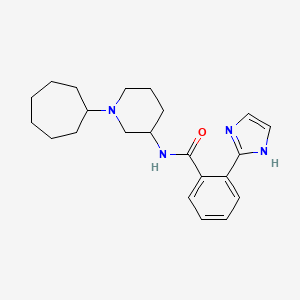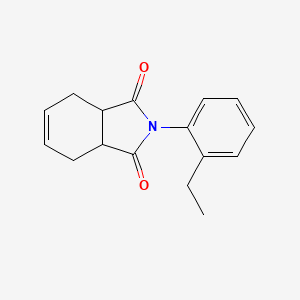![molecular formula C19H28ClNO2 B4009863 N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)
N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride, commonly known as AMT, is a psychoactive drug that belongs to the tryptamine family. It was first synthesized in the 1960s by a team of researchers led by Alexander Shulgin. AMT has been found to have a wide range of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mécanisme D'action
The exact mechanism of action of AMT is not fully understood, but it is believed to act primarily as a serotonin agonist. It has been shown to have a high affinity for the 5-HT2A receptor, which is thought to be responsible for its psychoactive effects. AMT has also been found to have activity at other serotonin receptors, as well as at the dopamine D2 receptor.
Biochemical and Physiological Effects:
AMT has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which is thought to be responsible for its psychoactive effects. AMT has also been found to have a range of other effects, including changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMT in laboratory experiments is its potency as a serotonin agonist. This makes it a useful tool for studying the role of this receptor in various biological systems. However, there are also limitations to the use of AMT in laboratory experiments. For example, its psychoactive effects may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are many potential future directions for research on AMT. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders. Another area of interest is its potential use as a tool for studying the role of serotonin and other neurotransmitters in various biological systems. Further research is needed to fully understand the potential applications of AMT in scientific research.
Applications De Recherche Scientifique
AMT has been found to have a wide range of potential applications in scientific research. It has been shown to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes. This makes it a useful tool for studying the role of this receptor in various biological systems. AMT has also been found to have activity at other serotonin receptors, as well as at the dopamine D2 receptor.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-3-13-22-18-10-9-17(14-19(18)21-2)15-20-12-11-16-7-5-4-6-8-16;/h3,7,9-10,14,20H,1,4-6,8,11-13,15H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBNWHMVNBZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CCCCC2)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1-(5-bromo-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4009780.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4009782.png)
![ethyl 4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetyl]amino}benzoate](/img/structure/B4009797.png)
![1-(4-{2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B4009804.png)


![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)
![(3-endo)-8-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4009838.png)

![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4009853.png)
![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4009884.png)
acetic acid](/img/structure/B4009886.png)